molecular formula C13H11ClO2S B503256 Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 19282-40-7

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No. B503256
CAS RN: 19282-40-7
M. Wt: 266.74g/mol
InChI Key: TUTOPZOWXAAHEW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene derivative . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .


Molecular Structure Analysis

The molecular formula of this compound is C13H11ClO2S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .

Scientific Research Applications

  • Synthesis of Novel Thiophene Derivatives as Cytotoxic Agents : A series of thiophene derivatives, including related compounds to Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate, have been synthesized and evaluated for anti-cancer activities. These compounds showed significant activity against various tumor cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This highlights the potential of thiophene derivatives in cancer treatment research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

  • Direct Bromination of Ethyl5-Alkylthiophene-2-carboxylates : Research on the bromination of ethyl 5-alkylthiophene-2-carboxylates, closely related to this compound, has been carried out. This process is essential for the development of brominated thiophene derivatives, which have applications in various fields including organic synthesis and pharmaceutical research (Taydakov & Krasnoselskiy, 2010).

  • Luminescent Thiophene Derivatives : A study on the synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes has shown that these compounds, which include variations of this compound, exhibit high blue luminescence. Such luminescent properties are valuable in the development of new materials for optoelectronic applications (Teiber & Müller, 2012).

  • Synthesis of Antimicrobial and Antioxidant Thiophene Derivatives : Another application of thiophene derivatives is in the synthesis of compounds with antimicrobial and antioxidant properties. Studies have shown that certain thiophene derivatives exhibit promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

  • Pharmacological Applications : Research has also been conducted on the synthesis of thiophene derivatives for pharmacological applications, including studies on their antiproliferative activity against various cancer cell lines (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

  • Photochromic Applications : The development of photochromic systems using thiophene derivatives, including ethyl thiophene-2-carboxylate, has been investigated. These systems have potential applications in materials science, particularly in the development of optical molecular switches (Shie, Yang, Chen, & Fang, 2002).

properties

IUPAC Name

ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOPZOWXAAHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-bromothiophene-2-carboxylate (1.0 g, 4.25 mmol), 4-chlorophenylboronic acid (0.998 g, 6.38 mmol), 2.0 M aq NaHCO3 (6.38 ml, 12.76 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.492 g, 0.425 mmol) in DMF (40 ml) under nitrogen was stirred at 100° C. under nitrogen in a sealed tube for 18 hours as described in WO 2007/011284. The reaction was then cooled to RT, diluted with saturated aq NaHCO3 (40 ml) and extracted with EtOAc (40 ml). The EtOAc extracts were dried over Na2SO4 and concentrated. The crude product was purified by ISCO chromatography on a silica gel column (120 g) employing a 10 min gradient ranging from hexane to 30% EtOAc to elute ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate (1.05 g, 3.94 mmol, 93% yield) as a white solid. LC MS at t=2.70 min. (m+H=267) PHENOMENEX® 55 C18 4.6×30 mm column/water-MeOH-TFA 90:10:0.1 to 10:90:0.1 gradient over 2 min at 5 mL/min with 1 min hold at the end of the gradient. 1H NMR (400 MHz, CD3OD) 8 ppm 1.39 (t, J=7.18 Hz, 3H), 4.37 (q, J=7.22 Hz, 2H), 7.43-7.51 (m, 3H), 7.71 (d, J=8.56 Hz, 2H), 7.78 (d, J=4.03 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.998 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.492 g
Type
catalyst
Reaction Step One
Quantity
6.38 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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